molecular formula C3H8S2 B1204582 1,2-Propanedithiol CAS No. 814-67-5

1,2-Propanedithiol

Cat. No.: B1204582
CAS No.: 814-67-5
M. Wt: 108.23 g/mol
InChI Key: YGKHJWTVMIMEPQ-UHFFFAOYSA-N
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Description

1,2-Propanedithiol, also known as propane-1,2-dithiol, is a thiol compound with the chemical formula HSCH₂CH(SH)CH₃. It is a colorless liquid with an intensely unpleasant odor. This compound is the simplest chiral dithiol and is related to other dithiols such as 1,2-ethanedithiol, 2,3-dimercapto-1-propanesulfonic acid, and 1,3-propanedithiol .

Mechanism of Action

Target of Action

1,2-Propanedithiol, also known as 1,2-dimercaptopropane, is a thiol compound

Mode of Action

They can also act as antioxidants, neutralizing harmful free radicals in the body .

Biochemical Pathways

For instance, they are involved in the formation of disulfide bonds in proteins, which are essential for protein structure and function .

Pharmacokinetics

This compound is insoluble in water but soluble in organic solvents , which could influence its absorption and distribution in the body.

Result of Action

It may also act as an antioxidant, neutralizing harmful free radicals in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the reactivity of the sulfhydryl group in this compound. Additionally, factors such as pH and temperature can influence the stability of the compound .

Biochemical Analysis

Biochemical Properties

1,2-Propanedithiol plays a crucial role in biochemical reactions due to its thiol groups, which can form disulfide bonds. These bonds are essential in the stabilization of protein structures. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent, breaking disulfide bonds in proteins and thereby altering their structure and function . This interaction is particularly important in the context of protein folding and stability.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways by modifying the redox state of signaling molecules. This compound can also impact gene expression by altering the redox state of transcription factors, thereby influencing their activity. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering their activity and thus the metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its thiol groups. These groups can form and break disulfide bonds, which is a key mechanism in the regulation of protein function. The compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it can inhibit enzymes by binding to their active sites and forming disulfide bonds with critical cysteine residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of oxidizing agents. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often studied in both in vitro and in vivo settings to understand the compound’s stability and long-term impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a reducing agent, protecting cells from oxidative stress. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects are crucial for understanding the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldo-keto reductases, which play a role in its metabolism. The compound can also affect the levels of various metabolites by altering the activity of metabolic enzymes. This interaction can lead to changes in metabolic flux, which is important for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is often directed by targeting signals and post-translational modifications. These modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes .

Preparation Methods

1,2-Propanedithiol can be synthesized through the addition of hydrogen sulfide (H₂S) to the related episulfide, which is 1,2-epithiopropane (CH₃CHCH₂S). The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the addition reaction .

Chemical Reactions Analysis

1,2-Propanedithiol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reduction reactions can convert disulfides back to thiols. Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol groups (-SH) act as nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields disulfides, while substitution reactions can produce a variety of thioether compounds.

Scientific Research Applications

1,2-Propanedithiol has several applications in scientific research and industry:

    Chemistry: It is used as a reagent in the synthesis of cyclic dithioacetal derivatives of carbonyl compounds. These derivatives are important intermediates in organic synthesis.

    Biology: The compound’s thiol groups can interact with metal ions, making it useful in the study of metalloproteins and enzyme active sites.

    Medicine: this compound is used in the development of chelating agents for heavy metal detoxification. Its ability to form stable complexes with metal ions makes it valuable in treating heavy metal poisoning.

    Industry: It is used in the production of certain polymers and as a cross-linking agent in rubber manufacturing.

Comparison with Similar Compounds

1,2-Propanedithiol is similar to other dithiols, such as:

    1,2-Ethanedithiol: This compound has a shorter carbon chain and lacks the chiral center present in this compound. It is used in similar applications, such as the synthesis of cyclic dithioacetals.

    2,3-Dimercapto-1-propanesulfonic acid: This compound contains a sulfonic acid group, which enhances its water solubility. It is used as a chelating agent in medicine.

    1,3-Propanedithiol: This compound has the thiol groups on the first and third carbon atoms, making it a structural isomer of this compound. It is used in the synthesis of thioketals and thioacetals.

The uniqueness of this compound lies in its chiral center and its ability to form stable complexes with metal ions, making it particularly valuable in chelation therapy and metalloprotein studies .

Properties

IUPAC Name

propane-1,2-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S2/c1-3(5)2-4/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKHJWTVMIMEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862421
Record name 1,2-Dimercaptopropane
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Molecular Weight

108.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear blue liquid
Record name 1,2-Propanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

152.00 °C. @ 760.00 mm Hg
Record name 1,2-Propanedithiol
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Solubility

insoluble in water; miscible in oil
Record name 1,2-Propanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.075-1.081
Record name 1,2-Propanedithiol
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CAS No.

814-67-5
Record name 2,3-Dimercaptopropane
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Record name 1,2-Dimercaptopropane
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Record name 1,2-PROPANEDITHIOL
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Record name Propane-1,2-dithiol
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Record name 1,2-Propanedithiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In the same manner, 4-phenyl-4-oxobutyric acid is converted to 2-phenyl-1,3-dithiolane-2-propionic acid using ethanedithiol; while the use of 1,2-propanedithiol and 2,3-butanedithiol affords 4-methyl- and 4,5-dimethyl-2-phenyl-1,3-dithiolane-2-propionic acid, respectively.
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2-phenyl-1,3-dithiolane-2-propionic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,2-propanedithiol in the context of phalloidin research?

A: this compound plays a crucial role in developing research tools for studying phalloidin, a toxic cyclic peptide found in the death cap mushroom (Amanita phalloides). Specifically, it's used to synthesize derivatives of ketophalloidin, a compound derived from phalloidin. [] These derivatives, modified with this compound, retain the ability to bind to the protein actin, similar to phalloidin itself. This targeted binding property makes these derivatives valuable tools for studying actin dynamics and functions within cells. []

Q2: How does the structure of this compound contribute to its applications in phalloidin research?

A: The presence of two thiol (-SH) groups in this compound is key to its utility. These thiol groups can react with specific sites on ketophalloidin, forming a dithiolane ring structure. [] This modification allows researchers to introduce various functional groups, like fluorescent tags or linkers, to ketophalloidin. [] These functional groups enable researchers to track the localization of phalloidin derivatives within cells, study their interactions with other molecules, and develop affinity chromatography methods for purifying actin.

Q3: Beyond phalloidin research, are there other areas where the properties of this compound are studied?

A: Yes, researchers also investigate the fundamental properties of this compound, such as its rotational isomerism and dielectric properties. [, ] These studies provide insights into the molecule's behavior in different environments and its potential applications in various fields. For example, understanding the dielectric relaxation of this compound can be relevant in material science and electronics. []

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